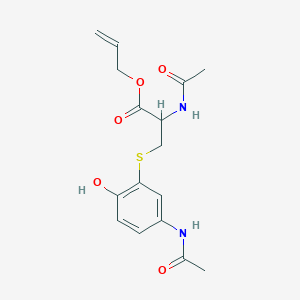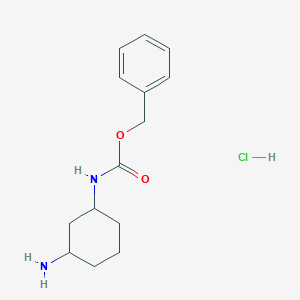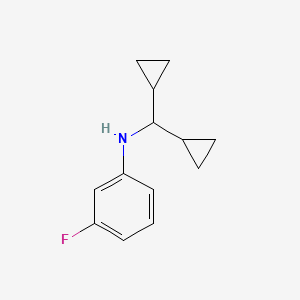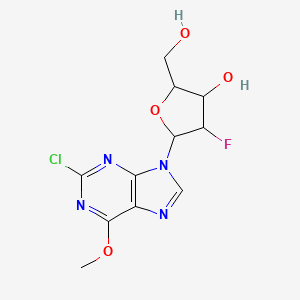
4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoshinanolone is a naturally occurring compound that can be extracted from the plant Plumbago capensis . It is a tetralone derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . This compound is known for its various biological activities, including mosquito larvicidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoshinanolone involves several steps, starting from the preparation of key intermediates. One common synthetic route includes the enantioselective approach to construct the 4-hydroxy-1-tetralone ring . The synthesis begins with the preparation of aldehyde intermediates, followed by cyclization and functional group modifications to yield isoshinanolone.
Industrial Production Methods: Industrial production of isoshinanolone typically involves the extraction from natural sources such as Plumbago capensis . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. The use of advanced chromatographic techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Isoshinanolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Isoshinanolone can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of isoshinanolone can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidation of isoshinanolone can lead to the formation of plumbagin, a naphthoquinone derivative.
Reduction: Reduction reactions typically yield dihydro derivatives of isoshinanolone.
Substitution: Substitution reactions can produce various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isoshinanolone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of isoshinanolone involves its interaction with various molecular targets and pathways:
Mosquito Larvicidal Activity: Isoshinanolone exerts its larvicidal effect by disrupting the normal development of mosquito larvae, leading to their death.
Cytotoxic Activity: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species and the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Isoshinanolone is structurally similar to other tetralone derivatives and naphthoquinones:
Eigenschaften
IUPAC Name |
4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNHTWYVBHLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C1O)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)







![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)

